- Preparation of isotopically substituted benzimidazoles as proton pump inhibitors, World Intellectual Property Organization, , ,

Cas no 922730-98-1 (Omeprazole sulfide-d)

Omeprazole sulfide-d 化学的及び物理的性質

名前と識別子

-

- OMEPRAZOLE-D3 SULFIDE

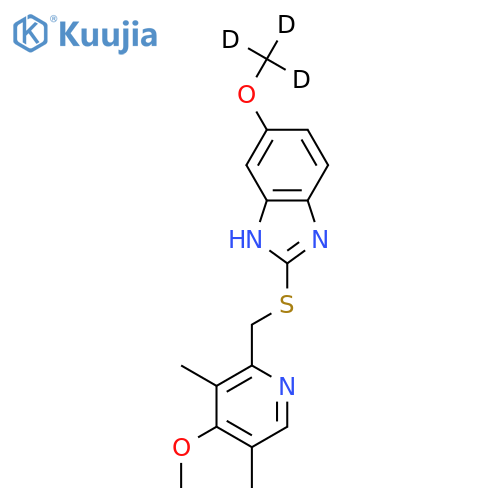

- 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole

- Omeprazole sulfide-(5-methoxy-d3)

- Omeprazole-d3 Sulfid

- Pyrmetazole-d3

- Ufiprazole-d3

- 5-Methoxy-d3-2-{[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio}-1H-benzimidazole

- 6-(Methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (ACI)

- Omeprazole sulfide-d

- G13633

- AS-6040

- Omeprazole Sulfide-D3

- 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole-d3

- Omeprazole sulphide D3

- 922730-98-1

- 922731-00-8

- HY-141776S

- Omeprazole sulfide-(5-methoxy-d3), analytical standard

- 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole

- AKOS037645366

- 1H-Benzimidazole,6-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-

- DTXSID40662161

- SCHEMBL3180530

- CS-0203532

-

- MDL: MFCD09841123

- インチ: 1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3

- InChIKey: XURCIPRUUASYLR-HPRDVNIFSA-N

- ほほえんだ: S(C1=NC2C=CC(=CC=2N1)OC([2H])([2H])[2H])CC1N=CC(C)=C(OC)C=1C

計算された属性

- せいみつぶんしりょう: 329.12000

- どういたいしつりょう: 332.13862827g/mol

- 同位体原子数: 3

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 387

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- ゆうかいてん: 116-118?C

- PSA: 85.33000

- LogP: 3.88420

Omeprazole sulfide-d セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-36

-

危険物標識:

- ちょぞうじょうけん:2-8°C

Omeprazole sulfide-d 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-141776S-1mg |

Omeprazole sulfide-d |

922730-98-1 | 99.79% | 1mg |

¥1600 | 2024-04-16 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 74904-5MG |

922730-98-1 | 5MG |

¥16207.04 | 2023-01-15 | |||

| ChemScence | CS-0203532-1mg |

Omeprazole sulfide-d3 |

922730-98-1 | 1mg |

$160.0 | 2022-04-26 | ||

| MedChemExpress | HY-141776S-5mg |

Omeprazole sulfide-d |

922730-98-1 | 99.79% | 5mg |

¥6500 | 2024-04-16 | |

| A2B Chem LLC | AH90325-1mg |

1H-Benzimidazole,6-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- |

922730-98-1 | 99% | 1mg |

$195.00 | 2024-05-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-219487-1mg |

Omeprazole-d3 Sulfide, |

922730-98-1 | 1mg |

¥3685.00 | 2023-09-05 | ||

| MedChemExpress | HY-141776S-10mg |

Omeprazole sulfide-d |

922730-98-1 | 99.79% | 10mg |

¥10500 | 2023-08-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-219487-1 mg |

Omeprazole-d3 Sulfide, |

922730-98-1 | 1mg |

¥3,685.00 | 2023-07-10 | ||

| ChemScence | CS-0203532-5mg |

Omeprazole sulfide-d3 |

922730-98-1 | 5mg |

$650.0 | 2022-04-26 | ||

| A2B Chem LLC | AH90325-5mg |

1H-Benzimidazole,6-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- |

922730-98-1 | 99% | 5mg |

$685.00 | 2024-05-20 |

Omeprazole sulfide-d 合成方法

合成方法 1

1.2 Reagents: Hydrochloric acid Solvents: Water

Omeprazole sulfide-d Preparation Products

Omeprazole sulfide-d 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

Omeprazole sulfide-dに関する追加情報

オメプラゾール スルフィド-d(Omeprazole sulfide-d):安定同位体標識化合物の特性と研究応用

Omeprazole sulfide-d(CAS No. 922730-98-1)は、プロトンポンプ阻害剤(PPI)であるオメプラゾールの代謝産物オメプラゾール スルフィドの安定同位体標識バージョンです。この化合物は、質量分析(LC-MS/MS)を用いた薬物動態研究や代謝メカニズム解析において内部標準物質として広く利用されています。特に、デューテリウム(d)標識により、非標識分子との区別が可能となり、実験の再現性と精度が向上します。

近年、個別化医療(Personalized Medicine)や創薬開発における安定同位体標識化合物の需要が急増しています。Omeprazole sulfide-dは、胃酸関連疾患(GERDや消化性潰瘍)の治療薬研究において、バイオアベイラビリティ(生物学的利用能)や薬物相互作用の評価に不可欠なツールです。2023年の市場調査では、同位体標識試薬のグローバル市場は年間成長率8.5%で拡大しており、オメプラゾール関連代謝物の分析需要も同様に増加傾向にあります。

この化合物の合成には、高度な有機合成技術と同位体濃縮原料が必要です。通常、デューテリウム化水素を用いた選択的置換反応により製造され、99%以上の同位体純度が保証されます。品質管理においては、NMR(核磁気共鳴)や高分解能質量分析(HRMS)による構造確認が必須です。また、安定性試験では、光や湿度の影響を最小限に抑えるための特別な保管条件(-20℃、遮光)が推奨されています。

研究応用の具体例として、オメプラゾールと抗血小板薬(クロピドグレル等)の併用時の代謝競合の解明が挙げられます。CYP2C19遺伝子多型の影響評価において、Omeprazole sulfide-dは代謝産物の定量を正確化し、薬効個人差のメカニズム解明に貢献します。さらに、in vitro代謝アッセイでは、肝ミクロソームやリコンビナントCYP酵素を用いた反応モニタリングに活用されます。

市場動向として、AI創薬支援ツールの普及により、同位体標識化合物のin silico代謝予測精度が向上しています。これに伴い、Omeprazole sulfide-dのような参照標準物質の需要は、製薬企業だけでなくCRO(受託研究機関)や学術機関でも拡大しています。特に、FDAのバイオアナリティカルメソッド検証ガイドライン(2018年改訂版)では、同位体内部標準の使用が強く推奨されており、規制対応の面からも重要性が高まっています。

今後の展望では、微量サンプル分析技術の発展に伴い、Omeprazole sulfide-dの使用量は少量化・高効率化が進むと予測されます。また、持続可能な化学(Green Chemistry)の観点から、同位体標識工程の省資源化や廃棄物削減を目指した合成法の開発も注目されています。これらの進化が、創薬研究のスピードと信頼性をさらに向上させるでしょう。

922730-98-1 (Omeprazole sulfide-d) 関連製品

- 90357-06-5(Bicalutamide)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)